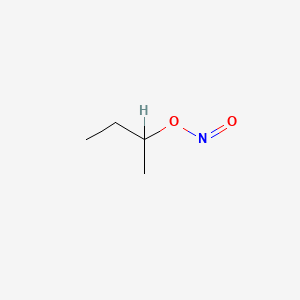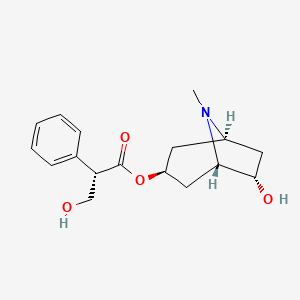
anisodamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
anisodamine is a naturally occurring tropane alkaloid. It is a derivative of hyoscyamine, which is found in plants of the Solanaceae family, such as henbane (Hyoscyamus niger) and deadly nightshade (Atropa belladonna). This compound is known for its pharmacological properties, particularly its anticholinergic effects, which make it useful in various medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anisodamine typically involves the hydroxylation of hyoscyamine. One common method is the enzymatic conversion using hyoscyamine (6S)-dioxygenase, which catalyzes the hydroxylation of hyoscyamine to produce this compound . This reaction requires substrates such as L-hyoscyamine, 2-oxoglutarate, and molecular oxygen, and it produces this compound, succinate, and carbon dioxide as products .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express hyoscyamine (6S)-dioxygenase. This method allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
anisodamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to hyoscyamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hyoscyamine.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
anisodamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids and derivatives.
Biology: Studied for its role in plant metabolism and its effects on various biological systems.
Medicine: Investigated for its anticholinergic properties, which can be useful in treating conditions such as motion sickness, gastrointestinal disorders, and Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of anisodamine involves its interaction with the cholinergic system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced gastrointestinal motility and decreased secretion of bodily fluids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hyoscyamine: The parent compound of anisodamine, known for its anticholinergic effects.
Atropine: A racemic mixture of hyoscyamine, used for similar medical applications.
Scopolamine: Another tropane alkaloid with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific hydroxylation at the 6S position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its solubility, bioavailability, and interaction with biological targets, making it distinct from other tropane alkaloids .
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16+/m1/s1 |
Clé InChI |
WTQYWNWRJNXDEG-LEOABGAYSA-N |
SMILES isomérique |
CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |
SMILES canonique |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Pictogrammes |
Irritant |
Synonymes |
6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,6-DIMETHYL-PHENYL)-ETHYL]-1H-IMIDAZOLE](/img/structure/B1197545.png)
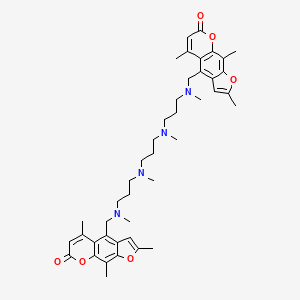


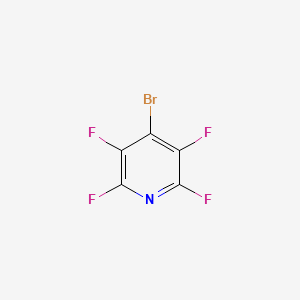

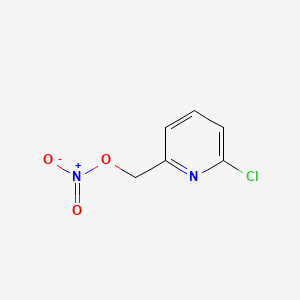
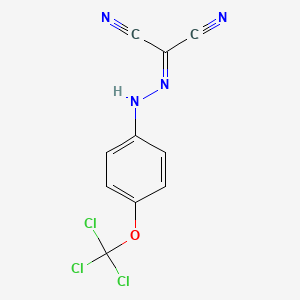
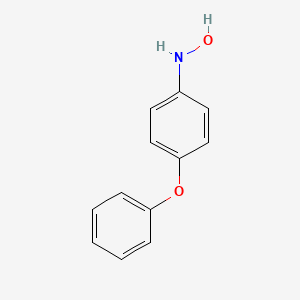
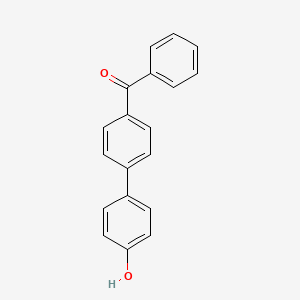

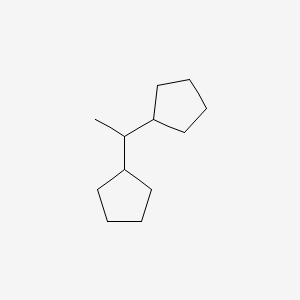
![N-[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1197564.png)
